Cresol red
Cresol red
Triarylmethane dye commonly used with lead acetate for the detection of urease after polyacrylamide gel electrophoresis (PAGE). Also used as a pH indicator and as a tracking dye in DNA, RNA (agarose) and protein (polyacrylamide) electrophoresis. In agarose, Cresol Red runs with an apparent molecular size of approximately 125 bp DNA. Cresol Red does not inhibit Taq polymerase.
Cresol red is a member of the class of 2,1-benzoxathioles that is 2,1-benzoxathiole 1,1-dioxide in which both of the hydrogens at position 3 have been substituted by 4-hydroxy-5-methylphenyl groups. It has a role as an acid-base indicator, a dye and a two-colour indicator. It is a 2,1-benzoxathiole, an arenesulfonate ester, a polyphenol and a sultone.
Cresol red is a member of the class of 2,1-benzoxathioles that is 2,1-benzoxathiole 1,1-dioxide in which both of the hydrogens at position 3 have been substituted by 4-hydroxy-5-methylphenyl groups. It has a role as an acid-base indicator, a dye and a two-colour indicator. It is a 2,1-benzoxathiole, an arenesulfonate ester, a polyphenol and a sultone.
Brand Name:
Vulcanchem
CAS No.:
1733-12-6
VCID:
VC21197765
InChI:
InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3
SMILES:
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O
Molecular Formula:
C21H18O5S
Molecular Weight:
382.4 g/mol
Cresol red
CAS No.: 1733-12-6
Cat. No.: VC21197765
Molecular Formula: C21H18O5S
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Triarylmethane dye commonly used with lead acetate for the detection of urease after polyacrylamide gel electrophoresis (PAGE). Also used as a pH indicator and as a tracking dye in DNA, RNA (agarose) and protein (polyacrylamide) electrophoresis. In agarose, Cresol Red runs with an apparent molecular size of approximately 125 bp DNA. Cresol Red does not inhibit Taq polymerase. Cresol red is a member of the class of 2,1-benzoxathioles that is 2,1-benzoxathiole 1,1-dioxide in which both of the hydrogens at position 3 have been substituted by 4-hydroxy-5-methylphenyl groups. It has a role as an acid-base indicator, a dye and a two-colour indicator. It is a 2,1-benzoxathiole, an arenesulfonate ester, a polyphenol and a sultone. |
|---|---|
| CAS No. | 1733-12-6 |
| Molecular Formula | C21H18O5S |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol |
| Standard InChI | InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3 |
| Standard InChI Key | OBRMNDMBJQTZHV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O |
| Canonical SMILES | CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O |
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